Ascarylopyranose

carbohydrate chemistry bacterial O-antigen serotyping

Ascarylopyranose (CHEBI:78771) is the pyranose lactol form of ascarylose, chemically defined as 3,6-dideoxy-L-arabino-hexopyranose. It constitutes the signature carbohydrate scaffold of the ascarosides, a family of evolutionarily conserved nematode pheromones that govern development, lifespan, and social behavior in Caenorhabditis elegans and parasitic nematodes.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
Cat. No. B12842653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscarylopyranose
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1C(CC(C(O1)O)O)O
InChIInChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m0/s1
InChIKeyKYPWIZMAJMNPMJ-JMSAOHGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ascarylopyranose – Definitive Structural Identity for Procurement and Research Use


Ascarylopyranose (CHEBI:78771) is the pyranose lactol form of ascarylose, chemically defined as 3,6-dideoxy-L-arabino-hexopyranose [1]. It constitutes the signature carbohydrate scaffold of the ascarosides, a family of evolutionarily conserved nematode pheromones that govern development, lifespan, and social behavior in Caenorhabditis elegans and parasitic nematodes [2]. The absence of hydroxyl groups at C‑3 and C‑6 imparts a unique hydrogen‑bonding landscape and enhanced metabolic stability relative to common hexoses, directly underpinning its biological coding capacity.

Why Generic Substitution Fails for Ascarylopyranose in Nematode Signaling and Immunological Studies


The biological and immunological functions of ascarylopyranose are stereoelectronically encoded; generic replacement with other 3,6‑dideoxyhexoses (abequose, tyvelose, paratose, colitose) or common sugars (glucose, rhamnose) results in loss of activity because the precise configuration at C‑2, C‑4, and C‑5 governs receptor binding and antibody recognition [1][2]. The pyranose ring form is mandatory for glycosidic bond formation in ascaroside biosynthesis, and the α‑anomeric configuration is a prerequisite for pheromone activity [1]. Consequently, procurement of authentic ascarylopyranose – not a surrogate – is mandatory for assays targeting ascaroside‑mediated signaling or serotyping of Yersinia pseudotuberculosis.

Ascarylopyranose – Product‑Specific Quantitative Differentiation Evidence


Stereochemical Classification Distinguishes Ascarylopyranose from All Other Naturally Occurring 3,6‑Dideoxyhexoses

Among the five 3,6‑dideoxyhexoses known to occur in Gram‑negative bacterial lipopolysaccharides, ascarylopyranose (3,6‑dideoxy‑L‑arabino‑hexopyranose) is the only one with L‑arabino configuration. This stereochemistry dictates its dominant antigenic determinant function in Yersinia pseudotuberculosis serogroup VA, whereas abequose (D‑xylo), tyvelose (D‑arabino), paratose (D‑ribo), and colitose (L‑xylo) define distinct serogroups [1][2]. The five sugars share the same molecular formula (C₆H₁₂O₄) and molecular weight (148.16 Da) but are non‑interchangeable in immunological assays [1].

carbohydrate chemistry bacterial O-antigen serotyping

Stringent Structure–Activity Relationship Confirms That the Ascarylopyranose Core Tolerates Minimal Chemical Deviation

In a systematic panel of 29 synthetic ascarosides, alteration of the side‑chain terminus from methyl ketone (asc‑C6‑MK) to carboxylic acid (asc‑C5) – a difference of a single oxidation state while preserving the ascarylopyranose core – abolished dauer‑inducing activity. Asc‑C6‑MK potently triggers dauer formation, whereas asc‑C5 shows negligible activity at concentrations up to 10 µM [1]. This extreme sensitivity to peripheral modification underscores that the ascarylopyranose scaffold alone is insufficient; the intact, native substitution pattern is obligatory for receptor engagement.

chemical ecology dauer pheromone structure-activity relationship

Alpha‑Anomeric Configuration Is a Prerequisite for Ascaroside Bioactivity

The ChEBI ontology formally defines an ascaroside as ‘any glycoside derived from α‑ascarylopyranose or its derivatives,’ excluding the β‑anomer from the canonical structure class [1]. All structurally characterized natural dauer pheromone components (ascr#1–ascr#8) are α‑linked ascarosides; no β‑linked congener has been detected in C. elegans metabolomes or shown to possess dauer‑inducing or male‑attraction activity [2]. Synthetic α‑ascarylopyranosides exhibit characteristic negative optical rotation (e.g., benzyl α‑L‑ascarylopyranoside [α]D²⁵ −55.7, c 0.60, MeOH), providing a quantitative identity and purity verification metric [3].

glycobiology anomeric specificity pheromone biosynthesis

Ascarylopyranose – High‑Confidence Research and Industrial Application Scenarios


Functional Probe Synthesis for Nematode GPCR Deorphanization

Ascarylopyranose serves as the indispensable glycosyl donor for chemoenzymatic or total synthesis of ascaroside probes. The demonstrated exquisite sensitivity of dauer GPCRs to subtle structural changes [1] means that only probes constructed from authentic, α‑configured ascarylopyranose can reliably map receptor‑ligand interactions. Using any other dideoxyhexose would produce inactive decoys.

Reference Standard for C. elegans Metabolomics and Chemical Ecology

Because all known natural ascarosides derive from α‑ascarylopyranose, a certified sample of this sugar is required as a hydrolysis standard for LC‑MS/MS quantification of total ascaroside content in nematode cultures [2]. The characteristic optical rotation ([α]D²⁵ −55.7) provides a simple orthologous identity check before use [3].

Serotyping Reagent Development for Yersinia pseudotuberculosis

Ascarylopyranose is the immunodominant epitope that distinguishes Y. pseudotuberculosis serogroup VA from other serogroups that display abequose, tyvelose, paratose, or colitose [4]. Synthetic glycoconjugates incorporating authentic ascarylopyranose enable generation of serogroup‑specific monoclonal antibodies, whereas conjugates prepared with incorrect 3,6‑dideoxyhexoses yield cross‑reactive or false‑negative results.

Enzymology of 3,6‑Dideoxyhexose Biosynthesis

The ascarylose biosynthetic gene cluster encodes a unique sequence of enzymes (E₁, E₃, Eₑₚ, Eᵣₑd) whose substrate specificity is tuned to the L‑arabino configuration [4]. Ascarylopyranose is the authentic end‑product standard required to assay these enzymes; alternative 3,6‑dideoxyhexoses cannot serve as competent substrates or inhibitors.

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